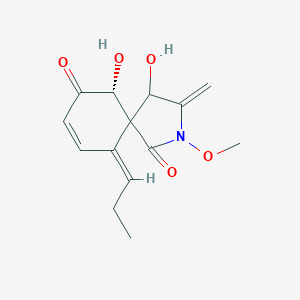
Triticone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triticone C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
1. Structural Understanding of Eukaryotic Chaperonin TRiC/CCT
The study by Joachimiak et al. (2014) provides insights into the eukaryotic chaperonin TRiC, also known as CCT. This chaperonin is essential for the folding of many proteins and is composed of two rings of eight different subunits. The research explores how this diversification of subunits is linked to proteome expansion, and how TRiC's unique substrate-binding site contributes to its ability to fold obligate substrates (Joachimiak et al., 2014).
2. Impact on Antioxidative Defence in Wheat Seedlings
Keleş and Öncel (2002) investigated the effects of temperature and water stress on antioxidative defence in wheat seedlings, a context where Triticone C is relevant. The study found that low and high temperatures impact the antioxidative defence system, altering the response to environmental stresses (Keleş & Öncel, 2002).
3. Role in Fungal Pathogen and Wheat Interaction
Rawlinson et al. (2019) identified a gene responsible for producing phytotoxic triticone A/B in Pyrenophora tritici-repentis, a fungal pathogen causing tan spot in wheat. Their study demonstrates the importance of Triticone C in the interaction between this pathogen and wheat (Rawlinson et al., 2019).
4. Triticone C as a Potential Selective Cytotoxic Agent
Moheb et al. (2013) explored the potential of tricin, a component related to Triticone C, as a selective cytotoxic agent in cancer treatment. They found that tricin derived from wheat husks showed potent inhibitory effects on cancer cell lines, suggesting its potential for clinical use (Moheb et al., 2013).
5. Effects on Wheat Secondary Metabolism
Cummins et al. (2006) studied how herbicide safeners, including substances related to Triticone C, impact the secondary metabolism of wheat. Their findings indicate that such compounds can selectively alter the metabolism of phenolic compounds in wheat, demonstrating Triticone C's influence on plant biochemistry (Cummins et al., 2006).
Eigenschaften
CAS-Nummer |
120142-46-3 |
|---|---|
Produktname |
Triticone C |
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1 |
InChI-Schlüssel |
UEEZHRJFRYRGNC-YAKYOLASSA-N |
Isomerische SMILES |
CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O |
SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Kanonische SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Synonyme |
triticone C triticone D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



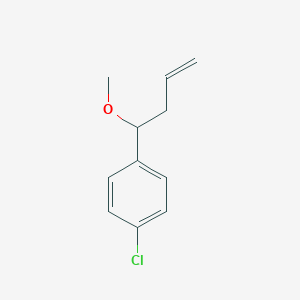
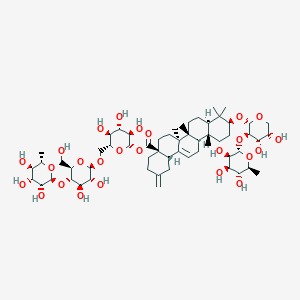
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
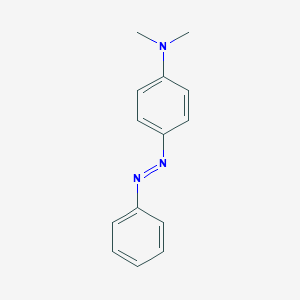
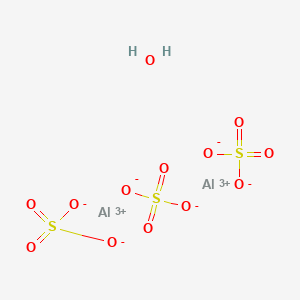
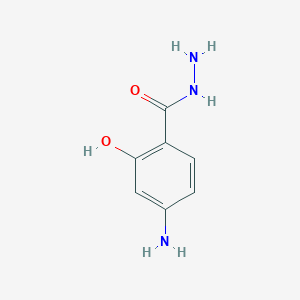
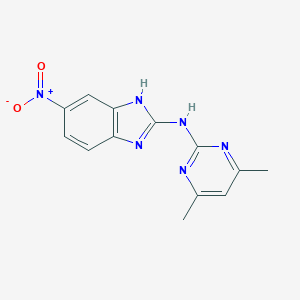
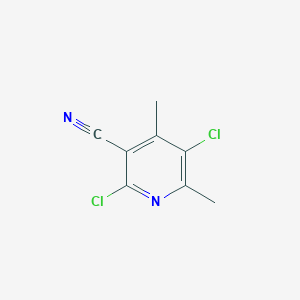
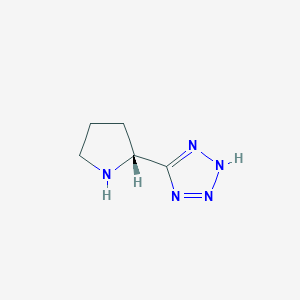
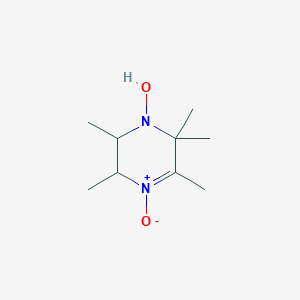
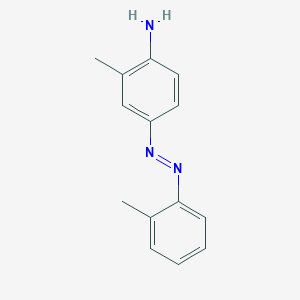
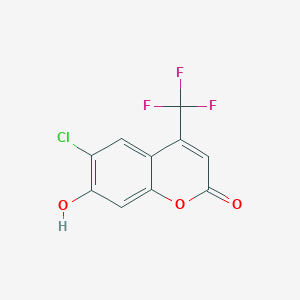
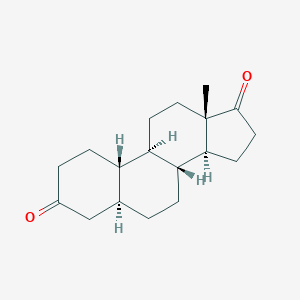
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)